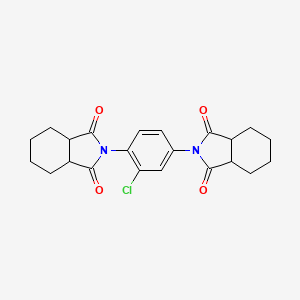
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, commonly known as CHIR99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
CHIR99021 acts as a selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which is a key regulator of various cellular processes, including glycogen metabolism, cell cycle, and gene expression. By inhibiting 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, CHIR99021 promotes the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal, differentiation, and proliferation.
Biochemical and Physiological Effects:
In addition to its role in stem cell research, CHIR99021 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in vivo. Furthermore, CHIR99021 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, CHIR99021 has been found to enhance the survival and differentiation of dopaminergic neurons, which has implications in the treatment of Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of CHIR99021 is its selectivity for 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which minimizes off-target effects. Additionally, CHIR99021 has a relatively long half-life, which allows for sustained activation of the Wnt/β-catenin signaling pathway. However, CHIR99021 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. Furthermore, CHIR99021 has poor solubility in water, which may require the use of organic solvents.
未来方向
There are several future directions for research on CHIR99021. One area of interest is the development of more potent and selective 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of CHIR99021 on stem cell differentiation and proliferation. Furthermore, the potential therapeutic applications of CHIR99021 in various diseases warrant further investigation. Finally, the development of novel delivery systems for CHIR99021 may overcome its limitations in solubility and cytotoxicity.
In conclusion, CHIR99021 is a potent and selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione with significant potential in stem cell research and therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential in various diseases.
合成方法
The synthesis of CHIR99021 involves the reaction of 2,6-dimethylbenzoic acid with hexahydro-2H-azepin-2-one, followed by chlorination and cyclization to form the final product. The process yields a white crystalline powder with a purity of more than 98%.
科学研究应用
CHIR99021 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to promote the proliferation and differentiation of embryonic stem cells, which makes it a valuable tool in regenerative medicine. Additionally, CHIR99021 has been found to enhance the efficiency of induced pluripotent stem cell (iPSC) generation, which has significant implications in disease modeling and drug discovery.
属性
IUPAC Name |
2-[3-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-11-12(24-19(26)13-5-1-2-6-14(13)20(24)27)9-10-18(17)25-21(28)15-7-3-4-8-16(15)22(25)29/h9-11,13-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSFDREYVMNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N4C(=O)C5CCCCC5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
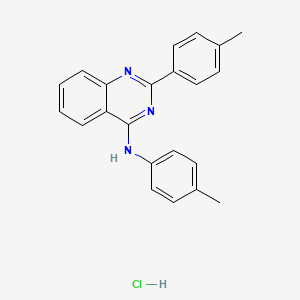
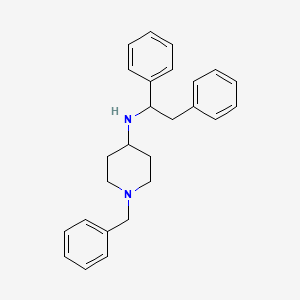
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
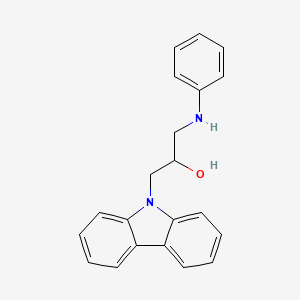
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
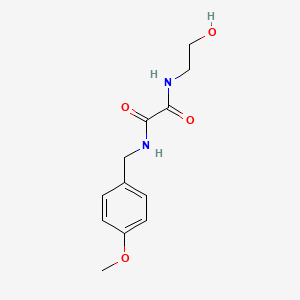
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
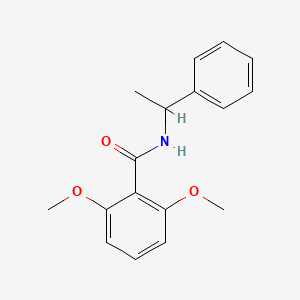
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)
![ethyl 4-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4926537.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)
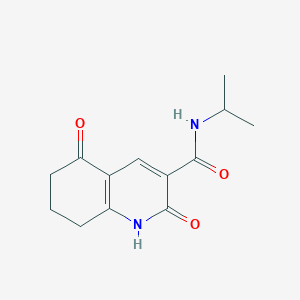
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)